N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide
Description
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a phenoxyacetamide moiety, and a pyrrolidinone ring, making it a subject of study for its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-14-8-15(2)10-17(9-14)26-12-16(11-20(26)28)21-24-25-22(30-21)23-19(27)13-29-18-6-4-3-5-7-18/h3-10,16H,11-13H2,1-2H3,(H,23,25,27) |
InChI Key |
XMXOZSBZMJJFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate acid chloride under reflux conditions.
Introduction of the Pyrrolidinone Ring: The thiadiazole intermediate is then reacted with a 3,5-dimethylphenyl-substituted pyrrolidinone derivative in the presence of a base such as sodium hydride.
Attachment of the Phenoxyacetamide Moiety: Finally, the resulting intermediate is treated with phenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as HPLC or NMR.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another compound with a triazole ring and similar structural complexity.
1-Phenyl-1H-1,2,4-triazole-3-thiol: Shares a triazole ring but differs in its functional groups.
Uniqueness
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone ring, and a phenoxyacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
